molecular formula C8H5BrF2O2 B1409764 Methyl 2-bromo-3,5-difluorobenzoate CAS No. 1805023-66-8

Methyl 2-bromo-3,5-difluorobenzoate

Cat. No.: B1409764
CAS No.: 1805023-66-8
M. Wt: 251.02 g/mol
InChI Key: WFTFTZLQXBJXRL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,5-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,5-difluorobenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl benzoate. The reaction typically starts with the esterification of benzoic acid to form methyl benzoate. This intermediate is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position. Fluorination is subsequently carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

    Reduction: Formation of the corresponding alcohol, methyl 2-bromo-3,5-difluorobenzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-3,5-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,5-difluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic substitution. In biological systems, its mechanism of action would be determined by the nature of the target molecule it interacts with. For instance, if used as a drug precursor, its activity would depend on the molecular targets and pathways involved in the therapeutic effect.

Comparison with Similar Compounds

Methyl 2-bromo-3,5-difluorobenzoate can be compared with other similar compounds such as:

    Methyl 2-bromo-3,4-difluorobenzoate: Similar in structure but with fluorine atoms at different positions, leading to different chemical reactivity and applications.

    Methyl 5-bromo-2,3-difluorobenzoate:

    Methyl 2,5-difluorobenzoate: Lacks the bromine atom, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-bromo-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTFTZLQXBJXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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